Naphthalene-1,3,5-trisulfonic acid

Catalog No.
S600691
CAS No.
6654-64-4
M.F
C10H8O9S3
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,3,5-trisulfonic acid

CAS Number

6654-64-4

Product Name

Naphthalene-1,3,5-trisulfonic acid

IUPAC Name

naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

INMHJULHWVWVFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O

Synonyms

NAPHTHALENE-1,3,5-TRISULPHONIC ACID;NAPHTHYL-1,3,5-TRISULFONIC ACID;1,3,5-Naphthalene Trisulfonic Acid;Sodium 1,3,5-naphthalenetrisulfonate;SODIUM NAPHTHALENE-1,3,5-TRISULFONATE;Naphthalene-1,3,5-trisulfonic acid

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O

Material Synthesis and Modification:

  • Precursor for dyes and pigments: 1,3,5-NTS serves as a starting material for the synthesis of various dyes and pigments, including azo dyes, sulfur dyes, and phthalocyanine pigments. These dyes and pigments find applications in textiles, plastics, inks, and paints. Source
  • Functionalization of nanomaterials: 1,3,5-NTS can be used to functionalize the surfaces of various nanomaterials, such as carbon nanotubes and graphene. This functionalization can improve the electrical, optical, and magnetic properties of these materials, making them suitable for various applications in electronics, sensors, and energy devices. Source

Analytical Chemistry and Separations:

  • Ion-pairing agent: 1,3,5-NTS can be used as an ion-pairing agent in chromatography and other separation techniques. It can improve the separation of charged molecules by forming complexes with them, which can then be more easily separated. Source
  • pH indicator: 1,3,5-NTS exhibits pH-dependent color changes, making it useful as a pH indicator in various applications. Source

Biological and Biomedical Research:

  • Enzyme inhibitor: 1,3,5-NTS can inhibit the activity of certain enzymes, such as ATPases and sulfatases. This property makes it a valuable tool for studying the role of these enzymes in various biological processes. Source:
  • Antimicrobial activity: Some studies have shown that 1,3,5-NTS exhibits antimicrobial activity against certain bacteria and fungi. However, more research is needed to understand the mechanisms of this activity and its potential applications. Source

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid with the molecular formula C₁₀H₈O₉S₃ and a molecular weight of approximately 368.35 g/mol. It features a naphthalene backbone with three sulfonic acid groups (-SO₃H) positioned at the 1, 3, and 5 positions of the naphthalene ring. This compound is known for its high solubility in water and its ability to form stable complexes with various metal ions, making it a valuable compound in both industrial and research applications .

Naphthalene-1,3,5-trisulfonic acid is not directly involved in any known biological processes. Its primary application is as an intermediate in dye production.

  • Acidity: The sulfonic acid groups can irritate skin and eyes upon contact.
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory tract.
  • Environmental Impact: As a byproduct of surfactant degradation, it may contribute to environmental pollution if not properly managed.
Typical of sulfonic acids:

  • Neutralization: It reacts with bases to form salts. For example:

    Naphthalene 1 3 5 trisulfonic acid+NaOHNaphthalene 1 3 5 trisulfonate sodium salt+H2O\text{Naphthalene 1 3 5 trisulfonic acid}+\text{NaOH}\rightarrow \text{Naphthalene 1 3 5 trisulfonate sodium salt}+\text{H}_2\text{O}
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Complexation: The sulfonic acid groups can coordinate with metal ions, forming stable metal complexes that are useful in catalysis and materials science.

Naphthalene-1,3,5-trisulfonic acid exhibits various biological activities. It has been studied for its potential effects on cellular processes and interactions with biomolecules. Notably, it has shown the ability to influence enzyme activity and may act as an inhibitor in certain biochemical pathways. Its interaction with proteins and nucleic acids is an area of ongoing research, particularly in understanding its role in cellular signaling and metabolic processes .

Naphthalene-1,3,5-trisulfonic acid can be synthesized through several methods:

  • Sulfonation of Naphthalene: The most common method involves the sulfonation of naphthalene using concentrated sulfuric acid or sulfur trioxide under controlled conditions. This process typically requires careful temperature management to achieve selective sulfonation at the desired positions.
  • Electrophilic Aromatic Substitution: By using electrophilic reagents that introduce sulfonyl groups to the naphthalene ring.
  • Chemical Modification: Starting from other naphthalene derivatives that can be further modified to introduce sulfonic acid groups.

Naphthalene-1,3,5-trisulfonic acid has a range of applications across different fields:

  • Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form stable complexes.
  • Biochemistry: Employed in studies involving enzyme kinetics and protein interactions.
  • Industrial

Interaction studies involving naphthalene-1,3,5-trisulfonic acid have revealed its capacity to bind with various biomolecules, including proteins and nucleic acids. These interactions can alter the structural conformation of target molecules and affect their biological functions. Research has demonstrated that it can inhibit specific enzymes by binding at active sites or allosterically modulating their activity .

Naphthalene-1,3,5-trisulfonic acid shares structural similarities with other sulfonated aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Naphthalene-2-sulfonic acidC₁₀H₈O₃SContains only one sulfonic group; less soluble
Naphthalene-4-sulfonic acidC₁₀H₈O₃SOne sulfonic group; different position affects reactivity
Anthracene-9-sulfonic acidC₁₄H₁₀O₃SContains a larger aromatic system; used in dyeing
Benzene-1,2-disulfonic acidC₆H₄O₆S₂Two sulfonic groups; more acidic than naphthalene trisulfonate

Uniqueness

Naphthalene-1,3,5-trisulfonic acid's unique three-sulfonate structure allows for enhanced solubility and complexation properties compared to its analogs. Its specific positioning on the naphthalene ring results in distinct reactivity patterns that make it particularly useful in analytical applications and biochemical research .

XLogP3

-0.6

Other CAS

6654-64-4

Wikipedia

Naphthalene-1,3,5-trisulfonic acid

General Manufacturing Information

1,3,5-Naphthalenetrisulfonic acid: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-13

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